BenchChemオンラインストアへようこそ!

BI-135585

11β-HSD1 Human adipocytes IC50

BI-135585 is the preferred 11β-HSD1 inhibitor for translational metabolic research, distinguished by its dual human liver and adipose tissue target engagement, a 55-65 hour half-life enabling once-daily dosing in preclinical models, and >1000-fold selectivity over 11β-HSD2 to eliminate off-target confounding. With an IC50 of 4.3 nM in human adipocytes and established clinical safety data, it bridges preclinical findings to clinical outcomes, ensuring experimental reproducibility that other inhibitors like BVT.2733 or PF-915275 cannot match. Order high-purity BI-135585 today for reliable, publication-ready results.

Molecular Formula C28H32N2O4
Molecular Weight 460.6 g/mol
CAS No. 1114561-85-1
Cat. No. B606072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-135585
CAS1114561-85-1
SynonymsBI-135585;  BI 135585;  BI135585.
Molecular FormulaC28H32N2O4
Molecular Weight460.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1
InChIKeyTXNPQZGSVXLGGP-MMTVBGGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-135585 (CAS 1114561-85-1): A Potent, Selective, Orally Active 11β-HSD1 Inhibitor for Metabolic Disease Research


BI-135585 is a potent, selective, and orally active 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with an enzymatic IC50 of 13 nM . It is an oxazinanone-based small molecule that inhibits the conversion of inactive cortisone to active cortisol in metabolic tissues [1]. BI-135585 exhibits >1000-fold selectivity over other hydroxysteroid dehydrogenases, including 11β-HSD2, 3β-HSD2, 17β-HSD1, and the pregnane X receptor (PXR) [1]. The compound entered human clinical trials in 2011 for type 2 diabetes research [1].

Why BI-135585 Cannot Be Substituted with Other 11β-HSD1 Inhibitors


11β-HSD1 inhibitors are not interchangeable due to substantial differences in potency, selectivity profiles, tissue-specific activity, pharmacokinetic properties, and clinical safety data. BI-135585 demonstrates a unique combination of high potency in human adipocytes (IC50 4.3 nM) [1] and >1000-fold selectivity over related hydroxysteroid dehydrogenases [1], which contrasts with other inhibitors such as BVT.2733 (IC50 3341 nM for human enzyme) and PF-915275 (Ki 2.3 nM but with species-specific potency limitations) . Furthermore, BI-135585 has a well-characterized human clinical safety profile with a 55-65 hour half-life supporting once-daily dosing [2], whereas many comparators lack such comprehensive human pharmacokinetic and safety data. Substituting BI-135585 with another 11β-HSD1 inhibitor without direct comparative data risks compromising experimental reproducibility and translational relevance.

BI-135585 Quantitative Differentiation Evidence: Potency, Selectivity, and Pharmacokinetic Advantages Over Comparator 11β-HSD1 Inhibitors


BI-135585 Demonstrates Superior Potency in Human Adipocytes Compared to BVT.2733 and PF-915275

BI-135585 exhibits an IC50 of 4.3 nM in human adipocytes [1], which is approximately 777-fold more potent than BVT.2733 (IC50 3341 nM for human enzyme) and demonstrates comparable or superior potency to PF-915275 (Ki 2.3 nM, EC50 15 nM) in a physiologically relevant cellular context. This high potency in human adipocytes is critical for metabolic disease research, as adipose tissue is a key site of 11β-HSD1-mediated cortisol production.

11β-HSD1 Human adipocytes IC50

BI-135585 Exhibits >1000-Fold Selectivity Over 11β-HSD2 and Related Hydroxysteroid Dehydrogenases

BI-135585 demonstrates >1000-fold selectivity over 11β-HSD2, 3β-HSD2, 17β-HSD1, and the pregnane X receptor (PXR) [1]. In contrast, the non-selective inhibitor carbenoxolone inhibits both 11β-HSD1 and 11β-HSD2 [2]. While INCB13739 also reports >1000-fold selectivity over 11β-HSD2 , the comprehensive selectivity profile of BI-135585 across multiple hydroxysteroid dehydrogenases and nuclear receptors is explicitly documented in peer-reviewed literature [1].

Selectivity 11β-HSD2 Off-target

BI-135585 Demonstrates Favorable Human Pharmacokinetics with 55-65 Hour Half-Life Supporting Once-Daily Dosing

In a Phase I/II clinical study, BI-135585 exhibited a half-life of 55-65 hours after multiple doses of 5-200 mg in patients with type 2 diabetes [1]. This long half-life supports once-daily oral dosing [1]. In contrast, many comparator 11β-HSD1 inhibitors lack published human pharmacokinetic data or exhibit shorter half-lives requiring more frequent dosing. For example, ABT-384 has a half-life of approximately 12-18 hours in humans [2], and PF-915275 has a half-life of ~2-4 hours in preclinical species [3], potentially limiting their translational utility.

Pharmacokinetics Half-life Once-daily dosing

BI-135585 Achieves 90% Adipose Tissue 11β-HSD1 Inhibition After Single Oral Dose in Humans

A single oral dose of 200 mg BI-135585 achieved median 11β-HSD1 enzyme inhibition of 90% in subcutaneous adipose tissue of healthy volunteers [1]. This robust and rapid target engagement in a key metabolic tissue distinguishes BI-135585 from inhibitors like MK-0916, which failed to show significant improvement in fasting plasma glucose in a 12-week Phase IIa study [2], and AZD4017, which required 90 days of treatment to demonstrate significant 11β-HSD1 inhibition in vivo [3].

Pharmacodynamics Adipose tissue Target engagement

Recommended Research and Industrial Applications for BI-135585 Based on Quantitative Differentiation Evidence


In Vitro Studies Requiring High Potency and Selectivity in Human Adipocyte Models

BI-135585 is the preferred 11β-HSD1 inhibitor for in vitro studies using human adipocytes or primary adipose tissue, given its IC50 of 4.3 nM in human adipocytes and >1000-fold selectivity over 11β-HSD2 [1]. This ensures that observed biological effects are specifically attributable to 11β-HSD1 inhibition, minimizing confounding off-target activity.

Preclinical In Vivo Studies Requiring Sustained Target Engagement and Once-Daily Dosing

For preclinical studies in rodent or non-human primate models of metabolic disease, BI-135585 offers a long half-life (55-65 hours in humans) [2] that supports once-daily oral dosing and sustained 11β-HSD1 inhibition. This pharmacokinetic profile simplifies dosing regimens and ensures consistent target coverage throughout the study period.

Translational Research Bridging Preclinical and Clinical Metabolic Disease Studies

BI-135585 is an ideal tool compound for translational research programs aiming to bridge preclinical and clinical findings, as it has a well-characterized human safety and pharmacokinetic profile [2]. Its demonstrated 90% adipose tissue inhibition after a single dose in humans [2] provides a clear pharmacodynamic benchmark for dose selection and target engagement assessment in early-phase clinical trials.

Studies Investigating Tissue-Specific Glucocorticoid Metabolism in Obesity and Type 2 Diabetes

Given BI-135585's robust inhibition of 11β-HSD1 in both liver (as measured by urinary THF/THE ratio) and adipose tissue [2], it is particularly well-suited for research investigating tissue-specific glucocorticoid metabolism in obesity, insulin resistance, and type 2 diabetes. The compound's ability to reduce cortisol production in key metabolic tissues makes it a valuable tool for dissecting the role of local glucocorticoid excess in metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-135585

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.